N-[(3-ethoxyphenyl)methyl]-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a 4-oxo group, a phenyl substituent at position 3, and a piperidine-4-carboxamide moiety linked to a 3-ethoxyphenylmethyl group. Its structural complexity arises from the fusion of a thiophene ring with a pyrimidine core, which is further functionalized with pharmacophoric groups known to influence bioactivity.
Properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-1-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c1-2-34-22-10-6-7-19(17-22)18-28-25(32)20-11-14-30(15-12-20)27-29-23-13-16-35-24(23)26(33)31(27)21-8-4-3-5-9-21/h3-10,13,16-17,20H,2,11-12,14-15,18H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIMSBSTVUAJSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3C5=CC=CC=C5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethoxyphenyl)methyl]-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the thienopyrimidine ring.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached via a Friedel-Crafts acylation reaction.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(3-ethoxyphenyl)methyl]-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-[(3-ethoxyphenyl)methyl]-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-ethoxyphenyl)methyl]-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The thieno[3,2-d]pyrimidine core distinguishes this compound from other pyrimidine derivatives. Key comparisons include:
Key Observations :
Key Insights :
- The ethoxyphenylmethyl group may improve membrane permeability but reduce aqueous solubility compared to halogenated derivatives.
Crystallographic and Stability Data
While crystallographic data for the target compound are unavailable, highlights stabilizing interactions in related structures:
Biological Activity
N-[(3-ethoxyphenyl)methyl]-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
| Property | Details |
|---|---|
| CAS Number | 1112411-93-4 |
| Molecular Weight | 488.6 g/mol |
| Chemical Formula | C₁₈H₁₈N₄O₃S |
Biological Activity Overview
Research indicates that the compound exhibits significant biological activities, particularly in anti-inflammatory and anticancer contexts.
1. Anti-inflammatory Activity
The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Studies show that derivatives with similar structures have demonstrated COX-2 inhibitory activity, suggesting a potential for this compound to exert similar effects.
2. Anticancer Activity
Compounds within the thieno[3,2-d]pyrimidine class have shown promise in targeting various cancer types. The biological tests on related compounds indicate that they can inhibit cell proliferation in cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) with IC50 values indicating significant potency.
The proposed mechanism involves the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and inflammation. The thieno[3,2-d]pyrimidine moiety is known to interact with ATP-binding sites of kinases, disrupting their function and leading to reduced cell proliferation and inflammatory responses.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of similar compounds:
- Study on Pyrido[2,3-d]pyrimidines :
- In Vitro Studies :
Summary of Biological Activities
| Activity Type | Target/Effect | IC50 Values |
|---|---|---|
| Anti-inflammatory | COX-2 Inhibition | ~47% inhibition |
| Anticancer | HCT-116 (Colon Cancer) | 6.2 μM |
| T47D (Breast Cancer) | 27.3 μM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
